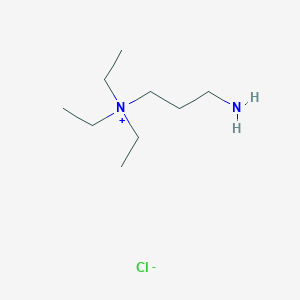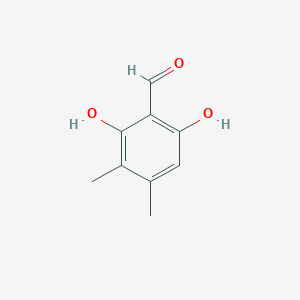
2,6-Dihydroxy-3,4-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₃ It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3,4-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3,4-dimethylbenzaldehyde. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic oxidation of 3,4-dimethylbenzaldehyde using metal catalysts. This method offers higher yields and efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2,6-Dihydroxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: 2,6-Dihydroxy-3,4-dimethylbenzyl alcohol.
Substitution: Ethers or esters depending on the substituent.
科学的研究の応用
2,6-Dihydroxy-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dihydroxy-3,4-dimethylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Similar structure but different positions of hydroxyl and methyl groups.
3,4-Dimethylbenzaldehyde: Lacks hydroxyl groups, leading to different chemical properties.
2,6-Dihydroxybenzaldehyde: Lacks methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dihydroxy-3,4-dimethylbenzaldehyde is unique due to the specific arrangement of hydroxyl and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
90685-98-6 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
2,6-dihydroxy-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)7(4-10)9(12)6(5)2/h3-4,11-12H,1-2H3 |
InChIキー |
SXPFGMGGNLHSIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




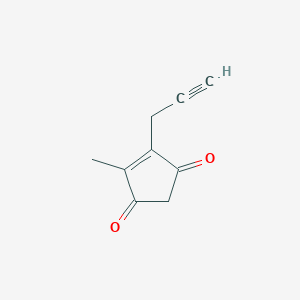
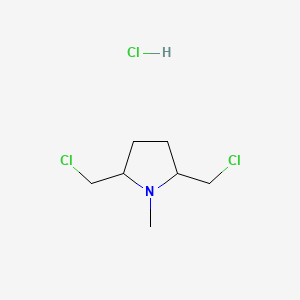
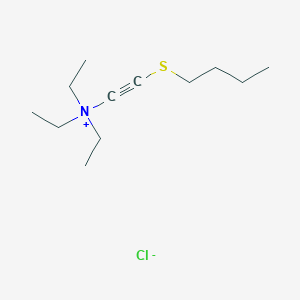

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
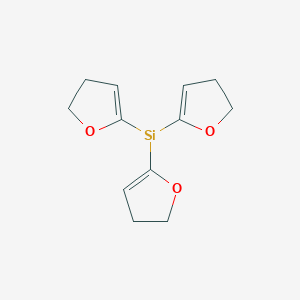
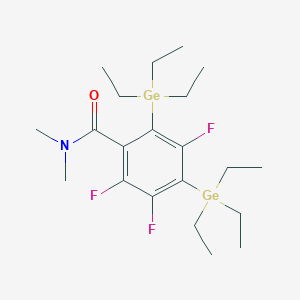

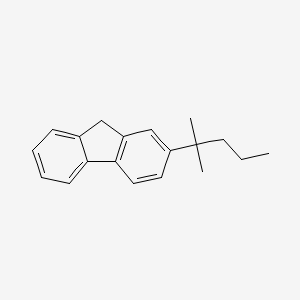
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)

